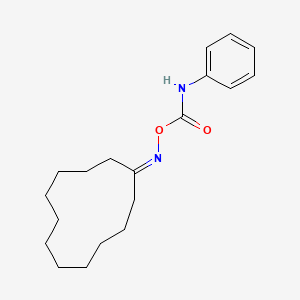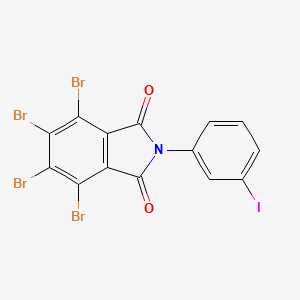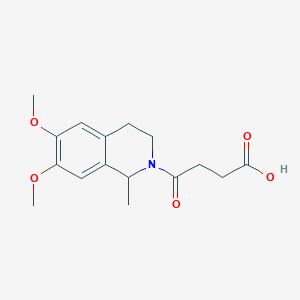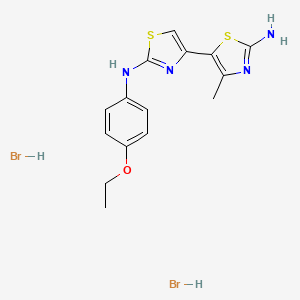![molecular formula C20H21NO6 B5126959 dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate](/img/structure/B5126959.png)
dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate, also known as DPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPT is a member of the terephthalate family of compounds, which are widely used in the production of plastics, fibers, and other materials. However, DPT has unique properties that make it particularly interesting for research purposes.
Wirkmechanismus
The mechanism of action of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate involves its ability to bind to specific targets in cells and tissues, such as proteins and enzymes. This binding can result in changes in cellular function, such as alterations in gene expression or the inhibition of enzyme activity. The precise mechanism of action of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate varies depending on the specific application.
Biochemical and Physiological Effects:
dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, in cancer research, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In imaging applications, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate can be used to label specific cellular structures, allowing for their visualization under a microscope.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate in scientific research is its specificity. dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate can be designed to target specific proteins or enzymes, allowing researchers to study their function in greater detail. Additionally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has a low toxicity profile, making it safe for use in lab experiments. However, one limitation of using dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate is its cost. dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate is a relatively expensive compound, which may limit its use in some research applications.
Zukünftige Richtungen
There are many potential future directions for research involving dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate. One area of interest is the development of new therapeutic agents for cancer that utilize the unique properties of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate. Additionally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate could be used to study the behavior of specific proteins and enzymes in greater detail, which could lead to the development of new drugs and therapies. Finally, dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate could be used in the development of new imaging techniques for visualizing cellular structures in living organisms.
Synthesemethoden
The synthesis of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate involves the reaction of dimethyl terephthalate with 4-phenoxybutyric acid and ethylenediamine in the presence of a catalyst. This process results in the formation of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate as a white crystalline powder. The purity of the compound can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate has been used in a wide range of scientific research applications, including as a fluorescent probe for imaging cellular structures, as a potential therapeutic agent for cancer, and as a tool for studying the behavior of proteins and enzymes. The unique structure of dimethyl 2-[(4-phenoxybutanoyl)amino]terephthalate allows it to interact with specific targets in cells and tissues, making it a valuable tool for researchers.
Eigenschaften
IUPAC Name |
dimethyl 2-(4-phenoxybutanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-25-19(23)14-10-11-16(20(24)26-2)17(13-14)21-18(22)9-6-12-27-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWIZOXGUPBHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-[(4-phenoxybutanoyl)amino]benzene-1,4-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5126880.png)
![N-[2-(3-methoxyphenyl)ethyl]-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B5126886.png)
![9-[4-(4-bromophenoxy)butyl]-9H-carbazole](/img/structure/B5126894.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-3,3-dimethylpiperidine](/img/structure/B5126908.png)

![3-(4-chlorophenyl)-N-[3-(dimethylamino)propyl]acrylamide](/img/structure/B5126924.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5126928.png)


![4-{1-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B5126948.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B5126955.png)
![1-(3,5-dichlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5126957.png)
